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molecular formula C17H17N3O2 B8663001 1-(4-Hydroxyphenyl)-4-(benzoxazol-2-yl)piperazine

1-(4-Hydroxyphenyl)-4-(benzoxazol-2-yl)piperazine

Cat. No. B8663001
M. Wt: 295.34 g/mol
InChI Key: YLPYDNDOOASOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818758

Procedure details

A mixture of 5.11 g (15 mmol) of 1-(4-hydroxyphenyl)piperazine dihydrobromide, 2.46 g (16 mmol) of 2-chlorobenzoxazole and 2.18 g (15.8 mmol) of powdered K2CO3 in 55 ml of absolute N,N-dimethylformamide was warmed to 85° C., and 345 mg of powdered K2CO3 were added with stirring under a nitrogen atmosphere in each case after 10 minutes, after a further 25 minutes and after a further 60 minutes (total addition of 1.035 g (7.5 mmol) of K2CO3). The mixture was stirred for a further 3 hours at 85° C., the DMF was substantially removed by distillation in an oil-pump vacuum in a rotary evaporator, the crystalline residue was mixed with 50 ml of water, and this mixture was shaken for 15 minutes. The mixture was then filtered under suction and the filter residue was washed with water and dried in vacuo. 4.30 g (97% of theory) of pure 1-(4-hydroxyphenyl)-4-(benzoxazol-2-yl)piperazine, melting point 161°-3° C., were obtained,
Name
1-(4-hydroxyphenyl)piperazine dihydrobromide
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.035 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br.[OH:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.Cl[C:17]1[O:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[OH:3][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:17]3[O:18][C:19]4[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=4[N:21]=3)[CH2:12][CH2:11]2)=[CH:8][CH:9]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
1-(4-hydroxyphenyl)piperazine dihydrobromide
Quantity
5.11 g
Type
reactant
Smiles
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
2.46 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
Quantity
2.18 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
345 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1.035 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere in each case after 10 minutes, after a further 25 minutes and after a further 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 3 hours at 85° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the DMF was substantially removed by distillation in an oil-pump vacuum in a rotary evaporator
ADDITION
Type
ADDITION
Details
the crystalline residue was mixed with 50 ml of water
STIRRING
Type
STIRRING
Details
this mixture was shaken for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered under suction
WASH
Type
WASH
Details
the filter residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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